![molecular formula C15H19O2Si3 B14302213 CID 78060857](/img/no-structure.png)
CID 78060857
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78060857” is known as Mesitaldehyde. It is a derivative of benzaldehyde, characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 6. This compound is a colorless aromatic aldehyde with a characteristic odor and is commonly used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes .
Vorbereitungsmethoden
Mesitaldehyde can be synthesized through several methods:
Oxidation of Mesitylene: This method involves the oxidation of mesitylene in an acidic medium, typically using oxidants like chromium trioxide or potassium permanganate.
Formylation of Mesitylene: This method involves reacting mesitylene with a formyl group source such as paraformaldehyde or N,N-Dimethylformamide under specific conditions with a suitable catalyst.
Analyse Chemischer Reaktionen
Mesitaldehyde undergoes various types of chemical reactions:
Electrophilic Substitution Reactions: The presence of electron-donating methyl groups activates the aromatic ring for further electrophilic substitution reactions.
Oxidation Reactions: Mesitaldehyde can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: It can be reduced to form corresponding alcohols.
Common reagents and conditions used in these reactions include oxidants like potassium permanganate and chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions include carboxylic acids and alcohols .
Wissenschaftliche Forschungsanwendungen
Mesitaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of mesitaldehyde involves its reactivity as an aldehyde. The electron-donating methyl groups attached to the benzene ring activate the aromatic ring for electrophilic substitution reactions. This activation allows mesitaldehyde to participate in various chemical reactions, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Mesitaldehyde is unique due to the presence of three methyl groups attached to the benzene ring, which significantly enhances its reactivity compared to other benzaldehyde derivatives. Similar compounds include:
Benzaldehyde: The parent compound without any methyl groups.
Toluene: A methyl-substituted benzene without the aldehyde group.
Acetophenone: A methyl-substituted benzene with a ketone group instead of an aldehyde.
Mesitaldehyde’s unique structure with three methyl groups makes it more reactive and suitable for specific applications in organic synthesis compared to these similar compounds .
Eigenschaften
Molekularformel |
C15H19O2Si3 |
---|---|
Molekulargewicht |
315.56 g/mol |
InChI |
InChI=1S/C15H19O2Si3/c1-18-16-20(17-19(2)3,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI-Schlüssel |
YAOKBAHISAGMIU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.